
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a propan-2-yloxy group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane typically involves the bromination of a suitable precursor, such as 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclohexane. This can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) can be used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products such as azides, ethers, or thiols.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Material Science: As a building block for the synthesis of polymers and other materials.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methoxy)cyclohexane: Similar structure but with a methoxy group instead of propan-2-yloxy.
1-(Bromomethyl)-1-(ethoxy)cyclohexane: Similar structure but with an ethoxy group instead of propan-2-yloxy.
Uniqueness
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is unique due to the presence of both a bromomethyl group and a propan-2-yloxy group on the cyclohexane ring. This combination of functional groups can impart distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
GOOZGZMPHCFVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


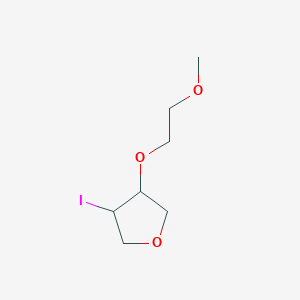
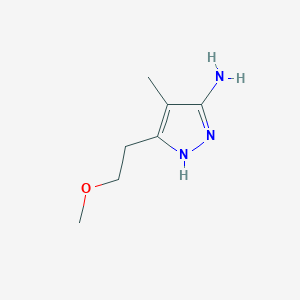
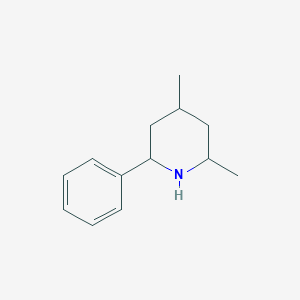
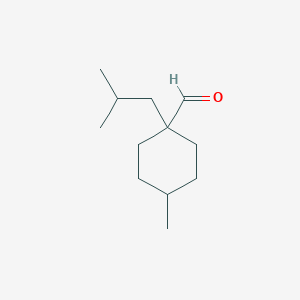
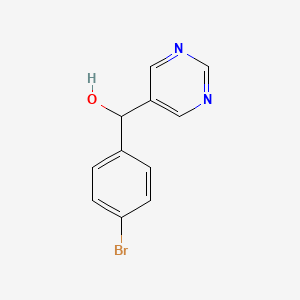
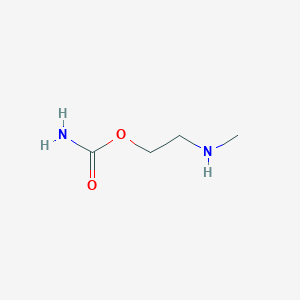
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
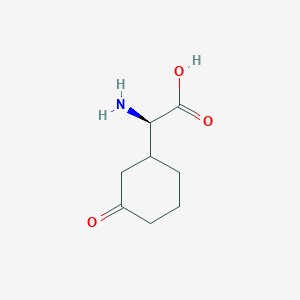
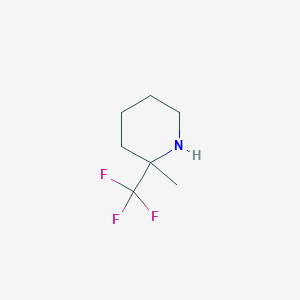
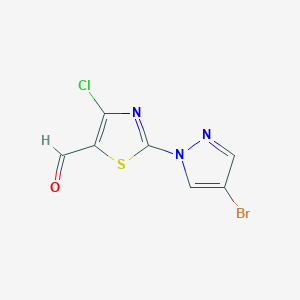
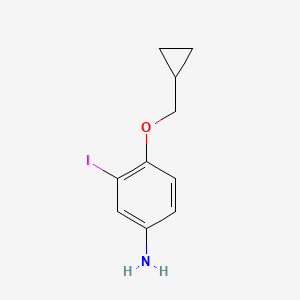
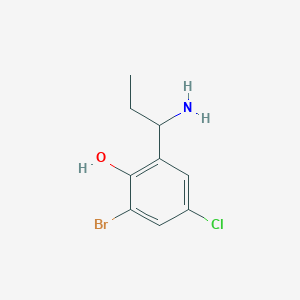
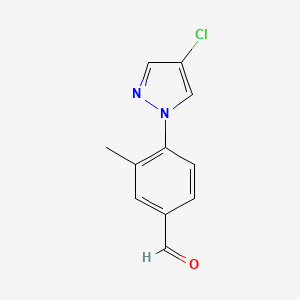
![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
